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Compound of Interest

Compound Name: Fmoc-MeSer(Bzl)-OH

Cat. No.: B613405 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and

synthesis of N-α-(9-Fluorenylmethyloxycarbonyl)-N-α-methyl-O-benzyl-L-serine, commonly

abbreviated as Fmoc-MeSer(Bzl)-OH. This unnatural amino acid derivative is a valuable

building block in solid-phase peptide synthesis (SPPS), particularly for the creation of N-

methylated peptides with enhanced therapeutic properties.

Chemical Structure and Properties
Fmoc-MeSer(Bzl)-OH is a derivative of the amino acid L-serine, characterized by three key

modifications:

N-α-Fmoc Protection: The α-amino group is protected by a fluorenylmethyloxycarbonyl

(Fmoc) group. This base-labile protecting group is central to the most common strategy in

solid-phase peptide synthesis.

N-α-Methylation: The nitrogen of the amino group is methylated, a modification known to

increase the metabolic stability and cell permeability of peptides.

O-Benzyl Protection: The hydroxyl group of the serine side chain is protected by a benzyl

(Bzl) group, preventing unwanted side reactions during peptide synthesis.
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The presence of these protecting groups allows for the controlled and sequential addition of

this modified amino acid into a growing peptide chain.

Physicochemical Properties:

Property Value Reference

CAS Number 84000-14-6 [1][2]

Molecular Formula C₂₆H₂₅NO₅ [1][2]

Molecular Weight 431.48 g/mol [1]

Appearance White to off-white powder

Purity (typical) ≥98% (HPLC)

Synthesis of Fmoc-MeSer(Bzl)-OH
The synthesis of Fmoc-MeSer(Bzl)-OH is a multi-step process that begins with the

commercially available amino acid L-serine. The overall synthetic strategy involves the

sequential protection of the side-chain hydroxyl group, the α-amino group, and finally, the N-

methylation of the protected amino acid. A common and efficient approach involves a solid-

phase method for the final N-methylation step.

Overall Synthesis Workflow
The logical flow for the synthesis of Fmoc-MeSer(Bzl)-OH can be visualized as follows:

Solution-Phase Synthesis Solid-Phase N-Methylation

L-Serine N-Boc-L-Serine
Boc₂O, NaOH

N-Boc-Ser(Bzl)-OH
NaH, Bzl-Br

H-Ser(Bzl)-OH
TFA

Fmoc-Ser(Bzl)-OH
Fmoc-OSu, NaHCO₃

Fmoc-Ser(Bzl)-O-2CTC Resin2-CTC Resin, DIEA H-Ser(Bzl)-O-2CTC Resin
Piperidine/DMF

o-NBS-Ser(Bzl)-O-2CTC Resin
o-NBS-Cl, Collidine

o-NBS-MeSer(Bzl)-O-2CTC Resin
CH₃I or (CH₃)₂SO₄, DBU

H-MeSer(Bzl)-O-2CTC Resin
2-Mercaptoethanol, DBU

Fmoc-MeSer(Bzl)-O-2CTC Resin
Fmoc-OSu, DIEA

Fmoc-MeSer(Bzl)-OH
Mild Acid Cleavage (e.g., 1% TFA in DCM)
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Caption: Overall synthetic workflow for Fmoc-MeSer(Bzl)-OH.
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Experimental Protocols
The following sections provide detailed methodologies for the key steps in the synthesis of

Fmoc-MeSer(Bzl)-OH.

Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)
This precursor can be synthesized from L-serine in a three-step process involving N-protection,

O-benzylation, and subsequent N-deprotection.

Step 1: Synthesis of N-(tert-butoxycarbonyl)-L-serine (Boc-L-Ser-OH)

Dissolve L-serine (1.0 eq) in a 1 M aqueous solution of sodium hydroxide and 1,4-dioxane.

Cool the solution to 0 °C and slowly add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq).

Allow the mixture to warm to room temperature and stir for 24 hours.

Perform an aqueous workup and extract the product with a suitable organic solvent.

Dry the organic layer and concentrate under reduced pressure to obtain Boc-L-Ser-OH.

Step 2: Synthesis of N-(tert-butoxycarbonyl)-O-benzyl-L-serine (Boc-Ser(Bzl)-OH)

Dissolve N-Boc-L-serine (1.0 eq) in anhydrous dimethylformamide (DMF).

Under an inert atmosphere (e.g., argon), cool the solution to 0 °C and add sodium hydride

(NaH, 2.2 eq).

Add benzyl bromide (Bzl-Br, 1.1 eq) and stir the reaction mixture at room temperature

overnight.

Quench the reaction and perform an extractive workup.

Purify the crude product to yield Boc-Ser(Bzl)-OH.

Step 3: Synthesis of O-Benzyl-L-serine (H-Ser(Bzl)-OH)
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Dissolve N-Boc-O-benzyl-L-serine (1.0 eq) in a mixture of dichloromethane (DCM) and

trifluoroacetic acid (TFA).

Stir the solution at room temperature for 2 hours to effect the deprotection of the Boc group.

Remove the solvents under reduced pressure.

The resulting residue, H-Ser(Bzl)-OH, can be purified by trituration or recrystallization.

Synthesis of Fmoc-Ser(Bzl)-OH
Dissolve O-benzyl-L-serine (1.0 eq) in a 10% aqueous sodium carbonate solution or a

mixture of dioxane and aqueous sodium bicarbonate.

Cool the solution to 0-5 °C and slowly add a solution of 9-fluorenylmethyl succinimidyl

carbonate (Fmoc-OSu, 1.05 eq) in dioxane or acetone with vigorous stirring.

Allow the reaction to warm to room temperature and stir for several hours or overnight.

Perform an aqueous workup, including an acid wash to protonate the carboxylic acid.

Extract the product with an organic solvent (e.g., ethyl acetate), dry, and concentrate to

obtain the crude Fmoc-Ser(Bzl)-OH, which can be further purified by recrystallization.

Solid-Phase N-Methylation of Fmoc-Ser(Bzl)-OH (Biron-
Kessler Method)
This modern approach utilizes a 2-chlorotrityl chloride (2-CTC) resin as a temporary solid

support and protecting group for the carboxylic acid.

Step 1: Loading of Fmoc-Ser(Bzl)-OH onto 2-CTC Resin

Swell the 2-CTC resin in anhydrous DCM.

In a separate vessel, dissolve Fmoc-Ser(Bzl)-OH (3.0 eq relative to resin capacity) in

anhydrous DCM.
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Add the amino acid solution to the resin, followed by N,N-diisopropylethylamine (DIEA, 9.0

eq).

Agitate the mixture for 2 hours at room temperature.

Wash the resin thoroughly with DCM and methanol to cap any unreacted sites, followed by

washes with DCM and N-methyl-2-pyrrolidone (NMP).

Step 2: Fmoc Deprotection

Treat the resin with a solution of 20% piperidine in NMP for 5-10 minutes to remove the

Fmoc group.

Repeat the treatment with fresh piperidine solution.

Wash the resin extensively with NMP and DCM.

Step 3: N-Sulfonylation

Treat the resin with a solution of 2-nitrobenzenesulfonyl chloride (o-NBS-Cl, 4.0 eq) and

collidine (10.0 eq) in NMP.

Agitate for 30-60 minutes.

Wash the resin with NMP.

Step 4: N-Methylation

Treat the resin with a solution of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 5.0 eq) in NMP

for 3 minutes.

Add a solution of methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄, 10.0 eq) in NMP and

agitate for 2 minutes.

Repeat this methylation cycle until complete conversion is observed (monitored by a mini-

cleavage and LC-MS analysis).

Wash the resin with NMP.
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Step 5: Desulfonylation

Treat the resin with a solution of 2-mercaptoethanol (2.0 eq) and DBU (1.0 eq) in NMP.

Agitate for 5 minutes and repeat the treatment.

Wash the resin with NMP.

Step 6: Re-introduction of the Fmoc Group

Treat the resin with a solution of Fmoc-OSu (3.0 eq) and DIEA (1.0 eq) in DCM.

Agitate for 1-2 hours.

Wash the resin with DCM and NMP.

Step 7: Cleavage from the Resin

Wash the resin with DCM.

Treat the resin with a solution of 1% TFA in DCM for 1-2 minutes.

Drain the cleavage solution into a flask containing water to quench the reaction.

Repeat the cleavage step multiple times.

The combined aqueous phases contain the final product, Fmoc-MeSer(Bzl)-OH, which can

be extracted with an organic solvent, dried, and concentrated.

Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of Fmoc-MeSer(Bzl)-
OH and its precursors, compiled from various literature procedures for analogous

transformations. Actual yields may vary depending on the specific reaction conditions and

scale.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b613405?utm_src=pdf-body
https://www.benchchem.com/product/b613405?utm_src=pdf-body
https://www.benchchem.com/product/b613405?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b613405?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Step
Starting
Material

Product Reagents Typical Yield

1 L-Serine N-Boc-L-Serine Boc₂O, NaOH >90%

2 N-Boc-L-Serine
N-Boc-Ser(Bzl)-

OH
NaH, Bzl-Br 60-80%

3
N-Boc-Ser(Bzl)-

OH
H-Ser(Bzl)-OH TFA >95%

4 H-Ser(Bzl)-OH
Fmoc-Ser(Bzl)-

OH

Fmoc-OSu,

NaHCO₃
80-95%

5
Fmoc-Ser(Bzl)-

OH

Fmoc-

MeSer(Bzl)-OH

(Solid-Phase)

o-NBS-Cl, CH₃I,

DBU, Fmoc-OSu
>70%

Conclusion
Fmoc-MeSer(Bzl)-OH is a crucial reagent for the synthesis of N-methylated peptides. Its

synthesis, while multi-stepped, can be achieved with good overall yields through a combination

of solution-phase protection of L-serine and a subsequent, efficient solid-phase N-methylation.

The methodologies presented in this guide provide a robust framework for the preparation of

this valuable compound for applications in peptide-based drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b613405#fmoc-meser-bzl-oh-structure-and-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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